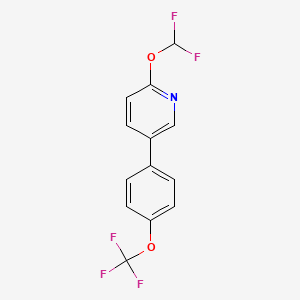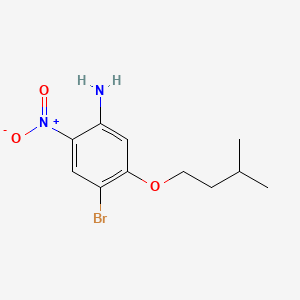
4-Bromo-5-(isopentyloxy)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with aniline or a substituted aniline. The bromine and nitro groups could be introduced using electrophilic aromatic substitution reactions . The isopentyloxy group might be introduced through a nucleophilic substitution reaction .Chemical Reactions Analysis
The compound could participate in various reactions. The amino group could be acylated or alkylated. The bromine atom could be replaced in a nucleophilic aromatic substitution reaction .Aplicaciones Científicas De Investigación
-
Synthesis of Novel Pyridine-Based Derivatives
- Application: These derivatives are synthesized for their potential biological activities .
- Method: The synthesis involves a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .
- Results: The reaction yields a series of novel pyridine derivatives, which are then investigated for their quantum mechanical properties and biological activities .
-
Synthesis of Octakis-4,5-(sulfanylphenyl)phthalocyanine Derivatives
- Application: These derivatives are synthesized for their potential use in various chemical reactions .
- Method: The synthesis involves a nucleophilic substitution of the bromine and nitro group in 4-bromo-5-nitrophthalonitrile .
- Results: The reaction yields novel water- and organic-soluble derivatives of octakis-4,5-(sulfanylphenyl)phthalocyanine .
-
Sensitizing Escherichia coli Persister Cells to Antibiotics
- Application: (Z)-4-Bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8) is used to reduce persistence during Escherichia coli growth and revert the antibiotic tolerance of its persister cells .
- Method: The effects of BF8 were more profound when the pH was increased from 6 to 8.5 .
- Results: BF8 was found to disperse E. coli biofilms and render associated cells more sensitive to ofloxacin .
-
Synthesis of Octasubstituted Zinc Phthalocyanines with Cyclohexylphenol Moieties
- Application: These derivatives are synthesized for their potential use in various chemical reactions .
- Method: The synthesis involves a nucleophilic substitution of the bromine and nitro group in 4-bromo-5-nitrophthalodinitrile .
- Results: The reaction yields novel octasubstituted zinc phthalocyanines with cyclohexylphenol moieties .
-
Sensitizing Escherichia coli Persister Cells to Antibiotics
- Application: (Z)-4-Bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8) is used to reduce persistence during Escherichia coli growth and revert the antibiotic tolerance of its persister cells .
- Method: The effects of BF8 were more profound when the pH was increased from 6 to 8.5 .
- Results: BF8 was found to disperse E. coli biofilms and render associated cells more sensitive to ofloxacin .
-
Synthesis of Octasubstituted Zinc Phthalocyanines with Cyclohexylphenol Moieties
- Application: These derivatives are synthesized for their potential use in various chemical reactions .
- Method: The synthesis involves a nucleophilic substitution of the bromine and nitro group in 4-bromo-5-nitrophthalodinitrile .
- Results: The reaction yields novel octasubstituted zinc phthalocyanines with cyclohexylphenol moieties .
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-5-(3-methylbutoxy)-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-7(2)3-4-17-11-6-9(13)10(14(15)16)5-8(11)12/h5-7H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBRNGDBCRWWLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681495 |
Source


|
| Record name | 4-Bromo-5-(3-methylbutoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(isopentyloxy)-2-nitroaniline | |
CAS RN |
1255574-61-8 |
Source


|
| Record name | Benzenamine, 4-bromo-5-(3-methylbutoxy)-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-(3-methylbutoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

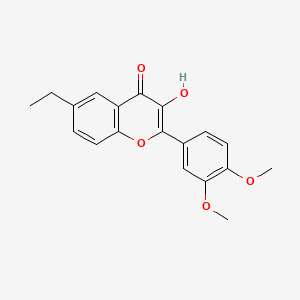
![1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide](/img/structure/B582485.png)
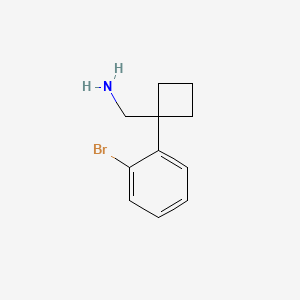
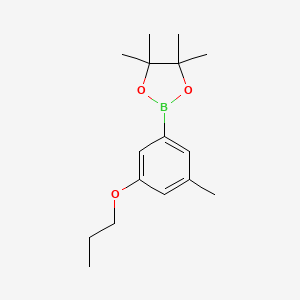
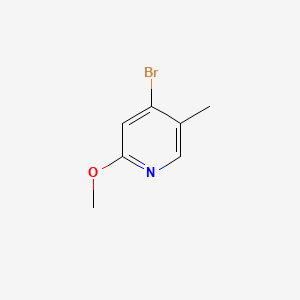
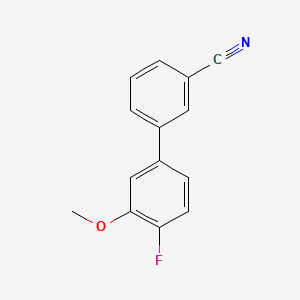
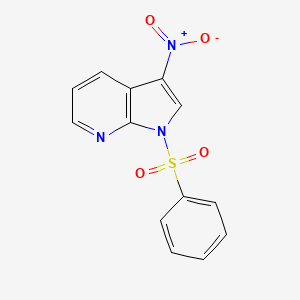
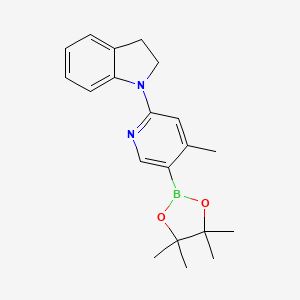
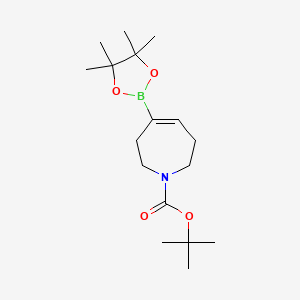
![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)
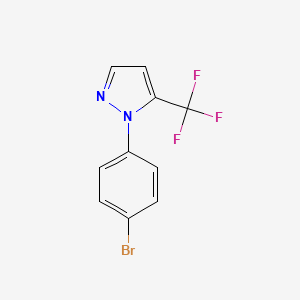
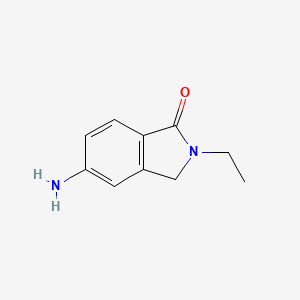
![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B582503.png)
